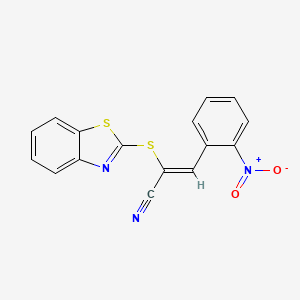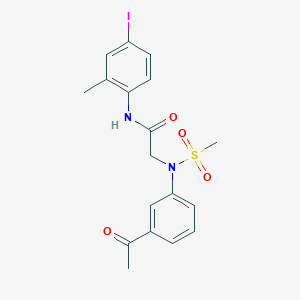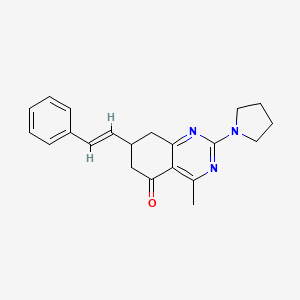
N-(4-chlorobenzyl)-N'-cyclopropylethanediamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-cyclopropylethanediamide, also known as CPP 109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders. It is a small molecule that acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. In
Mécanisme D'action
N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 acts as an inhibitor of HDAC, which plays a role in regulating gene expression by removing acetyl groups from histones. By inhibiting HDAC, N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 increases the acetylation of histones, which leads to changes in gene expression. This can result in the upregulation of genes that are involved in neuroplasticity and the downregulation of genes that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce drug-seeking behavior and increase cognitive function. It has also been shown to increase the expression of genes involved in neuroplasticity and reduce the expression of genes involved in addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to act directly on the brain. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109. One area of interest is the potential use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new analogs of N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 that may have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 and its potential role in the treatment of addiction and other neurological disorders.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 has been studied extensively for its potential as a treatment for addiction, particularly to cocaine and alcohol. It has also shown promise as a treatment for other neurological disorders, such as Huntington's disease, Alzheimer's disease, and depression. The compound has been tested in both in vitro and in vivo models, and has shown efficacy in reducing drug-seeking behavior and improving cognitive function.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)7-14-11(16)12(17)15-10-5-6-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEPQZUNIBPGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-cyclopropylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4740736.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4740737.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4740740.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4740743.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4740757.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4740761.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4740810.png)
![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)


![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)